Cas no 1503823-35-5 (1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid)

1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid is a fluorinated aromatic compound featuring a cyclopentane carboxylic acid backbone. Its structural combination of a fluoro-substituted methoxyphenyl group and a cyclopentane ring enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom improves metabolic stability and bioavailability, while the methoxy group offers tunable electronic properties for further functionalization. The cyclopentane moiety contributes to conformational rigidity, which can influence binding affinity in target applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where precise steric and electronic modifications are critical. Its high purity and well-defined structure make it suitable for research and industrial-scale applications.
1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid structure
1503823-35-5 structure
商品名:1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
CAS番号:1503823-35-5
MF:C13H15FO3
メガワット:238.254807710648
CID:6245719
PubChem ID:83810941

1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1503823-35-5
    • 1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
    • EN300-1811893
    • 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
    • インチ: 1S/C13H15FO3/c1-17-10-6-4-5-9(14)11(10)13(12(15)16)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,15,16)
    • InChIKey: HNGDCDTTWLQKRG-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1C1(C(=O)O)CCCC1)OC

計算された属性

  • せいみつぶんしりょう: 238.10052250g/mol
  • どういたいしつりょう: 238.10052250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811893-2.5g
1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
1503823-35-5
2.5g
$1819.0 2023-06-01
Enamine
EN300-1811893-5.0g
1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
1503823-35-5
5g
$2692.0 2023-06-01
Enamine
EN300-1811893-0.5g
1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
1503823-35-5
0.5g
$891.0 2023-06-01
Enamine
EN300-1811893-0.05g
1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
1503823-35-5
0.05g
$780.0 2023-06-01
Enamine
EN300-1811893-0.25g
1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
1503823-35-5
0.25g
$855.0 2023-06-01
Enamine
EN300-1811893-0.1g
1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
1503823-35-5
0.1g
$817.0 2023-06-01
Enamine
EN300-1811893-10.0g
1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
1503823-35-5
10g
$3992.0 2023-06-01
Enamine
EN300-1811893-1.0g
1-(2-fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid
1503823-35-5
1g
$928.0 2023-06-01

1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid 関連文献

1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acidに関する追加情報

Professional Introduction to 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic Acid (CAS No. 1503823-35-5)

1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid, with the CAS number 1503823-35-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a cyclopentane core substituted with a fluoro-methoxyphenyl group, exhibits unique structural and functional properties that make it a promising candidate for various applications in drug discovery and development.

The molecular structure of 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid incorporates both fluorine and methoxy functional groups, which are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various biological pathways. The structural motif of 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid has been explored in the context of inhibiting enzymes and receptors involved in inflammatory and neurological disorders. Preliminary studies have suggested that this compound may interact with specific binding sites on target proteins, potentially leading to the development of new treatments for conditions such as chronic pain and neurodegenerative diseases.

The fluoro substituent in the phenyl ring is particularly noteworthy, as fluorine atoms can significantly influence the electronic properties of a molecule. This modification can enhance binding affinity and selectivity, which are critical factors in drug design. Additionally, the methoxy group contributes to the compound's solubility and bioavailability, further improving its suitability for therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to more accurately predict the binding interactions between 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid and its biological targets. Molecular docking studies have identified potential binding pockets on enzymes such as cyclooxygenase (COX) and microsomal prostaglandin E synthase 1 (mPGES), which are key players in the inflammatory response. These findings provide a strong rationale for further investigating the anti-inflammatory potential of this compound.

The cyclopentane ring in 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid also contributes to its unique pharmacological properties. Cycloalkanes are known to enhance oral bioavailability by reducing metabolic clearance, making this compound a promising candidate for oral administration. Furthermore, the rigid structure of the cyclopentane ring can improve binding affinity by restricting conformational flexibility at the binding site.

In vitro studies have begun to elucidate the mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid. Initial results suggest that this compound may exert its effects by modulating signaling pathways associated with pain perception and inflammation. For instance, it has been observed to inhibit the production of prostaglandins, which are potent mediators of inflammation. This mechanism aligns with existing therapeutic strategies aimed at reducing inflammation through COX inhibition.

The synthesis of 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Advances in fluorination techniques have enabled the introduction of fluorine atoms into aromatic rings with high precision, which is crucial for maintaining the desired pharmacological properties.

The potential applications of 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid extend beyond anti-inflammatory therapy. Researchers are exploring its potential use in treating neurological disorders, where modulation of neurotransmitter systems is key. The compound's ability to cross the blood-brain barrier and interact with central nervous system targets makes it an intriguing candidate for further investigation.

Ongoing clinical trials are evaluating the safety and efficacy of derivatives of 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid. These trials aim to provide more definitive evidence of its therapeutic potential and identify any adverse effects associated with its use. The results of these studies will be crucial in determining whether this compound can be translated into viable clinical treatments.

The future direction of research on 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid is likely to focus on optimizing its pharmacological properties through structural modifications. By fine-tuning its molecular structure, researchers hope to enhance its potency, selectivity, and bioavailability while minimizing any potential side effects. Computational modeling and high-throughput screening techniques will play a vital role in guiding these efforts.

In conclusion, 1-(2-Fluoro-6-methoxyphenyl)cyclopentane-1-carboxylic acid (CAS No. 1503823-35-5) represents a promising avenue for drug discovery and development. Its unique structural features and demonstrated biological activity make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to make significant contributions to pharmaceutical chemistry and medicinal biology.

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